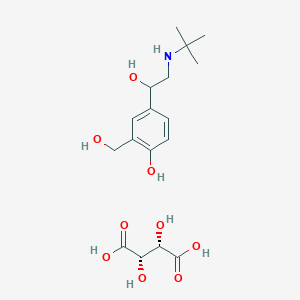
(S)-Albuterol Hemitartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Albuterol Hemitartrate is a chiral compound used primarily as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease. It is the (S)-enantiomer of Albuterol, which is known for its selective action on beta-2 adrenergic receptors in the lungs, leading to bronchodilation and relief from bronchospasm.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Albuterol Hemitartrate typically involves the resolution of racemic Albuterol or the asymmetric synthesis of the (S)-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve enantioselectivity. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure consistency and compliance with pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Albuterol Hemitartrate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-Albuterol Hemitartrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in respiratory diseases and potential off-label uses.
Industry: Utilized in the development of new bronchodilators and related pharmaceuticals.
Mécanisme D'action
(S)-Albuterol Hemitartrate exerts its effects by selectively binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of bronchial smooth muscle. The molecular targets include the beta-2 adrenergic receptor and associated signaling pathways, such as the cAMP-dependent protein kinase pathway.
Comparaison Avec Des Composés Similaires
®-Albuterol: The ®-enantiomer of Albuterol, which also acts on beta-2 adrenergic receptors but with different pharmacokinetic properties.
Salbutamol: A racemic mixture of ®- and (S)-Albuterol, commonly used as a bronchodilator.
Levalbuterol: The pure ®-enantiomer of Albuterol, marketed for its reduced side effects compared to the racemic mixture.
Uniqueness: (S)-Albuterol Hemitartrate is unique due to its specific stereochemistry, which may result in different pharmacological effects and side effect profiles compared to its ®-enantiomer and racemic mixtures. Its selective action on beta-2 adrenergic receptors makes it a valuable compound in the treatment of respiratory conditions.
Propriétés
Formule moléculaire |
C17H27NO9 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
Clé InChI |
SQOXPNYIJRDVRE-WUUYCOTASA-N |
SMILES isomérique |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



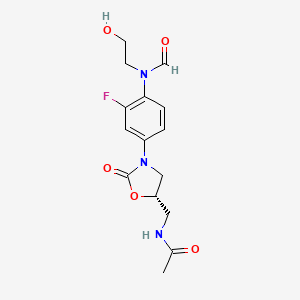
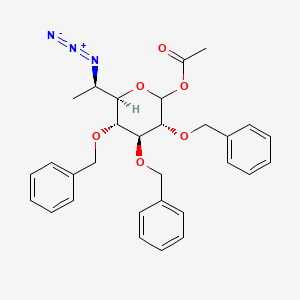

![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
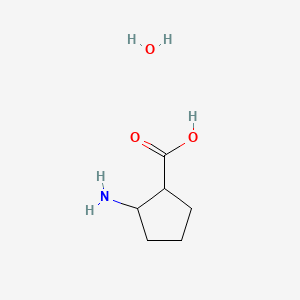
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)

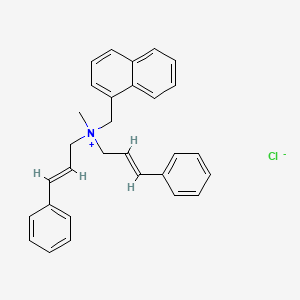
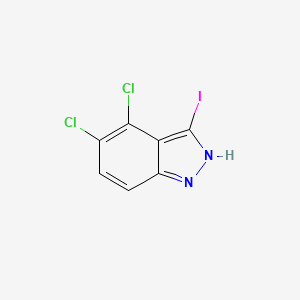
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
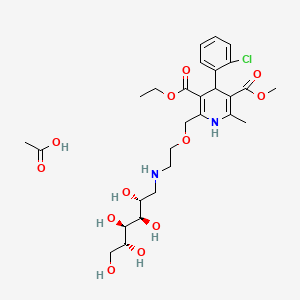
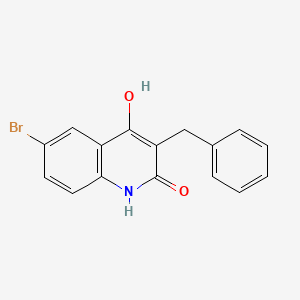
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
